molecular formula C15H20N2 B1141598 N-(cyclohexylmethyl)-1H-indol-6-amine CAS No. 1239447-38-1

N-(cyclohexylmethyl)-1H-indol-6-amine

Cat. No.: B1141598
CAS No.: 1239447-38-1
M. Wt: 228
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Description

N-(cyclohexylmethyl)-1H-indol-6-amine is an indole derivative featuring a cyclohexylmethyl group attached to the primary amine at position 6 of the indole ring. The cyclohexylmethyl substituent distinguishes this compound from simpler indol-6-amine analogs, conferring unique physicochemical properties such as increased lipophilicity and steric bulk.

Properties

CAS No.

1239447-38-1

Molecular Formula

C15H20N2

Molecular Weight

228

Synonyms

N-(cyclohexylmethyl)-1H-indol-6-amine

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below summarizes key structural differences between N-(cyclohexylmethyl)-1H-indol-6-amine and related indole derivatives:

Compound Name Substituent(s) Position Molecular Formula MW (g/mol) CAS Number Key Features
This compound Cyclohexylmethyl 6 C15H20N2 244.35 Not provided Bulky substituent, high lipophilicity
1H-Indol-6-amine (6-Aminoindole) -NH2 6 C8H8N2 132.16 5318-27-4 Basic scaffold, minimal substitution
N-Methyl-1-(1-methylindol-6-yl)methanamine Methyl, N-methyl 6 C11H14N2 174.24 18525770 (CID) N-methylation enhances hydrophobicity
5-Methoxy-1H-indol-6-amine Methoxy, -NH2 5,6 C9H10N2O 162.19 1246965-06-9 Electron-donating methoxy group
2-(6-Methoxy-1H-indol-3-yl)-N-methylethan-1-amine Methoxy, N-methyl ethylamine 3,6 C12H16N2O 204.27 329703-35-7 Ethylamine side chain, methoxy substitution
N-(2-Phenylethyl)-1H-indol-5-amine Phenylethyl 5 C16H16N2 236.31 Not provided Aromatic substituent, larger structure

Physicochemical Properties

  • Lipophilicity: The cyclohexylmethyl group significantly increases logP compared to 6-aminoindole (predicted logP ~3.5 vs.
  • Steric Effects : The bulky cyclohexylmethyl group may hinder interactions with flat binding pockets, unlike smaller substituents such as methyl or methoxy groups .
  • Synthetic Accessibility : Introducing the cyclohexylmethyl group requires specialized alkylation conditions, whereas N-methylation (e.g., ) is more straightforward .

Pharmacological Implications

For example:

  • 5-Methoxy-1H-indol-6-amine () may exhibit enhanced receptor affinity due to the electron-donating methoxy group.
  • N-(2-Phenylethyl)-1H-indol-5-amine () demonstrates how aromatic substituents can modulate selectivity for 5-HT receptor subtypes.
  • The cyclohexylmethyl group in the target compound could confer prolonged half-life via increased metabolic stability, as seen in cyclohexyl-containing cannabinoids (e.g., MDMB-CHMINACA in ) .

Analytical Characterization

  • NMR and Mass Spectrometry : Critical for confirming substitution patterns. For example, 5-methoxy-1H-indol-6-amine () is analyzed via LCMS and NMR, while the target compound would require similar methods .
  • Chromatography : HPLC and GC-MS are standard for purity assessment, as applied to 2-(6-methoxy-1H-indol-3-yl)-N-methylethan-1-amine () .

Q & A

Basic: What are the established synthetic routes for N-(cyclohexylmethyl)-1H-indol-6-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from indole derivatives. A plausible route includes:

  • Step 1: Functionalization of 1H-indol-6-amine via alkylation or nucleophilic substitution. For example, reacting 1H-indol-6-amine with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the cyclohexylmethyl group .
  • Step 2: Purification using column chromatography or recrystallization to isolate the target compound. Solvent selection (e.g., dichloromethane/hexane mixtures) and reaction temperature (40–60°C) are critical for yield optimization .
  • Validation: Confirm structure via 1H NMR^1 \text{H NMR} (e.g., characteristic indole NH proton at δ 10–12 ppm) and mass spectrometry (expected molecular ion peak at m/z ~242.3) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 6.5–7.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and NH signals.
    • 13C NMR^{13} \text{C NMR}: Confirm sp² carbons (indole ring) and sp³ carbons (cyclohexylmethyl group) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (C₁₅H₂₀N₂) with <5 ppm error .
  • Infrared (IR) Spectroscopy: Detect NH stretching (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Stability: The compound is sensitive to light and moisture. Store under inert gas (argon/nitrogen) at −20°C in amber vials .
  • Decomposition Risks: Monitor for color changes (yellowing indicates oxidation). Use TLC or HPLC to assess purity over time .
  • Safety: While no GHS hazards are reported for similar indole amines, assume standard precautions (gloves, fume hood) due to limited toxicity data .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:
Key parameters include:

  • Catalyst Screening: Test palladium or copper catalysts for coupling reactions. For example, Pd(OAc)₂ with Xantphos ligand may enhance C–N bond formation .

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of indole intermediates, while toluene may reduce side reactions .

  • Temperature Control: Lower temperatures (0–25°C) minimize decomposition; microwave-assisted synthesis could reduce reaction time .

  • Workflow Example:

    ParameterTest RangeOptimal Value
    Temperature0–80°C50°C
    Catalyst Loading1–10 mol%5 mol%
    Reaction Time2–24 h12 h

Advanced: What computational methods are suitable for studying its reactivity or interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on the cyclohexyl group’s role in hydrophobic binding .
  • Case Study: For the analogous imine (E)-N-(cyclohexylmethyl)-1-phenylpropan-1-imine, DFT revealed stabilization via conjugation between the indole ring and cyclohexyl group .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Derivatization: Synthesize analogs with modified substituents (e.g., halogenation at indole positions 4 or 5) to assess impact on bioactivity .
  • Biological Assays:
    • In vitro: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with parent compounds .
    • Enzyme Inhibition: Screen for kinase or protease inhibition, leveraging indole’s affinity for ATP-binding pockets .
  • Data Interpretation: Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks: Validate assays under standardized conditions (e.g., cell passage number, serum-free media) .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may skew results (e.g., oxidation of the indole ring) .
  • Cross-Study Analysis: Compare datasets from PubChem or ChEMBL, adjusting for variables like assay type (binding vs. functional) .

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